molecular formula C21H14ClNOS B2687283 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide CAS No. 347336-42-9

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2687283
CAS No.: 347336-42-9
M. Wt: 363.86
InChI Key: ZWPMQIQVUDGUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, a chloro substituent, and an acenaphthylene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro substituent is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

The acenaphthylene moiety is then attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino derivatives of benzothiophene.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloro substituent and acenaphthylene moiety can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide
  • 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide exhibits unique properties due to the specific arrangement of its functional groups. The presence of the carboxamide group, in particular, can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNOS/c22-19-15-5-1-2-7-17(15)25-20(19)21(24)23-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMQIQVUDGUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.